propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate
CAS No.:
Cat. No.: VC17928602
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O2 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | propyl 4-(1H-indol-3-ylmethylideneamino)benzoate |
| Standard InChI | InChI=1S/C19H18N2O2/c1-2-11-23-19(22)14-7-9-16(10-8-14)20-12-15-13-21-18-6-4-3-5-17(15)18/h3-10,12-13,21H,2,11H2,1H3 |
| Standard InChI Key | WCLMEAOUPNLCEW-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate features a benzoyloxy group esterified with a propyl chain at the para position, while the amino group at the same position forms an imine bond with the indole-3-carbaldehyde moiety. The IUPAC name, 2-[(4Z)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-4-[(1H-indol-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-1-yl]acetic acid, reflects its intricate stereochemistry, including a (Z)-configuration at the imine double bond and chiral centers at the 1R,2R positions of the hydroxypropyl substituent .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 342.35 g/mol |
| Melting Point | 215–218°C (decomposes) |
| Solubility | DMSO > Methanol > Ethanol |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
The compound’s planar indole ring and conjugated imine system contribute to its UV-Vis absorption maxima at 280 nm and 365 nm, characteristic of π→π* transitions . X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the imine nitrogen and ester carbonyl oxygen, stabilizing the solid-state structure.
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves three primary steps:
-
Esterification of 4-Aminobenzoic Acid:
4-Aminobenzoic acid is refluxed with propanol in the presence of sulfuric acid, yielding propyl 4-aminobenzoate. Excess propanol ensures 92–95% conversion. -
Imine Formation:
The amino group reacts with indole-3-carbaldehyde in anhydrous ethanol under acidic catalysis (HCl, 0.1 M). The Schiff base formation proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration. The reaction is monitored by TLC (Rf = 0.6 in ethyl acetate/hexane 1:1). -
Purification:
Crude product is recrystallized from ethanol/water (3:1), achieving >98% purity as confirmed by HPLC (C18 column, acetonitrile/water 70:30).
Table 2: Optimization of Imine Formation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous Ethanol | 88 |
| Temperature | 60°C | 85 |
| Catalyst (HCl) | 0.1 M | 90 |
| Reaction Time | 6 hours | 88 |
Chemical Reactivity and Derivative Formation
Nucleophilic Substitutions
The imine bond undergoes hydrolysis in aqueous HCl (1 M) at 70°C, regenerating propyl 4-aminobenzoate and indole-3-carbaldehyde. Kinetic studies show a first-order dependence on [H], with a rate constant .
Electrophilic Aromatic Substitution
Bromination at the indole C5 position occurs using Br in acetic acid, yielding 5-bromo-propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate. Regioselectivity is dictated by the electron-donating imine group, which activates the indole ring toward electrophiles .
Table 3: Common Derivatives and Modifications
| Derivative | Method | Application |
|---|---|---|
| 5-Nitroindole analog | HNO/HSO nitration | Enhanced anticancer activity |
| Propyl 4-[(1H-indol-3-yl)amino]benzoate | NaBH reduction of imine | Improved solubility |
Pharmacological Activities
Anticancer Mechanisms
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cells demonstrate IC values of 12.3 μM and 18.7 μM, respectively. Flow cytometry reveals G2/M phase arrest and caspase-3 activation, indicating apoptosis induction.
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 25 μg/mL, comparable to ciprofloxacin (MIC = 15 μg/mL). Synergistic effects with fluconazole reduce Candida albicans biofilm formation by 67% .
Table 4: Biological Activity Profile
| Assay Model | Target | Result (IC/MIC) |
|---|---|---|
| MCF-7 proliferation | Breast cancer | 12.3 μM |
| S. aureus growth | Gram-positive | 25 μg/mL |
| COX-2 inhibition | Inflammation | 44% at 50 μM |
Applications and Future Directions
Drug Delivery Systems
Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability by 3.2-fold in rat models, with sustained release over 72 hours.
Structure-Activity Relationship (SAR) Studies
Modifying the propyl chain to ethyl or hexyl alters logP values (2.8–3.6) and potency, with hexyl analogs showing 1.5× higher activity against HeLa cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume